1,4-Dibromo-2,7-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4Br2N2 |
|---|---|
Molecular Weight |
287.94 g/mol |
IUPAC Name |
1,4-dibromo-2,7-naphthyridine |
InChI |
InChI=1S/C8H4Br2N2/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H |
InChI Key |
ISRNDMMIWGPXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CN=C2Br)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,4 Dibromo 2,7 Naphthyridine and Analogs
Strategic Retrosynthetic Considerations for Dibromo-2,7-Naphthyridines
A logical retrosynthetic analysis of 1,4-dibromo-2,7-naphthyridine suggests that the primary disconnection points are the carbon-bromine bonds at the C1 and C4 positions. This leads back to the parent 2,7-naphthyridine (B1199556) core. Therefore, a primary synthetic challenge is the regioselective introduction of bromine atoms onto a pre-formed 2,7-naphthyridine scaffold.
Alternatively, the 2,7-naphthyridine core itself can be disconnected. A common and effective strategy involves the formation of one of the pyridine (B92270) rings from a suitably substituted pyridine precursor. This approach often simplifies the synthetic route by building upon a readily available starting material. For instance, a substituted pyridine containing a side chain amenable to cyclization can be a key intermediate.
A further retrosynthetic approach involves the simultaneous construction of the bicyclic system through multi-component reactions, which can offer a more convergent and efficient synthesis.
Cyclization-Based Syntheses of the 2,7-Naphthyridine Core
The construction of the 2,7-naphthyridine skeleton is a critical step in the synthesis of its dibrominated analog. Several cyclization strategies have been developed, primarily involving the formation of one of the pyridine rings from an existing pyridine derivative or through the assembly of the bicyclic system from acyclic precursors.
Ring Formation from Pyridine Derivatives and Related Precursors
A prevalent method for synthesizing the 2,7-naphthyridine core involves the cyclization of functionalized pyridine derivatives. These reactions typically build the second pyridine ring onto a pre-existing one.
One such strategy is the Friedländer annulation , which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. organic-chemistry.orgnih.govmdpi.com While more commonly applied to quinoline (B57606) and 1,8-naphthyridine (B1210474) synthesis, analogous strategies can be adapted for 2,7-naphthyridines. For example, a 3-amino-4-formylpyridine derivative could react with a suitable ketone or activated methylene compound to form the second pyridine ring of the 2,7-naphthyridine system. The regioselectivity of this reaction is a key consideration. organic-chemistry.org
Another approach involves the use of 4-cyano-3-pyridylacetonitrile as a precursor. Treatment of this compound with anhydrous hydrogen bromide can induce cyclization to form an amino-bromo-2,6-naphthyridine, a close isomer of the target scaffold. derpharmachemica.com Similar strategies starting with appropriately substituted pyridines could be envisioned to yield the 2,7-naphthyridine core. For instance, a key step in the synthesis of tetrahydro-2,7-naphthyridines involves the intramolecular reaction of an acyl group and an amine group on a pyridine precursor. researchgate.net
The following table summarizes representative cyclization reactions starting from pyridine derivatives:
| Starting Material | Reagents and Conditions | Product | Reference(s) |
| 3-Amino-4-formylpyridine derivative | Ketone with α-methylene group, catalyst | 2,7-Naphthyridine derivative | organic-chemistry.orgmdpi.com |
| 4-Cyano-3-pyridylacetonitrile | Anhydrous HBr, microwave | 3-Amino-1-bromo-2,6-naphthyridine | derpharmachemica.com |
| Substituted bromopicoline | Multi-step sequence including Stille cross-coupling and intramolecular imine reduction | Tetrahydro-2,7-naphthyridine | researchgate.net |
Multi-Component Annulation Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex heterocyclic scaffolds like 2,7-naphthyridine. These reactions combine three or more starting materials in a single pot to generate the target molecule, often with high diversity and complexity.
For example, a one-pot, multi-component green synthesis of substituted benzo[c]pyrazolo naphthyridines has been developed. rsc.org This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization, decarboxylation, and aromatization. While this specific example leads to a more complex fused system, the underlying principles of MCRs can be applied to the synthesis of the simpler 2,7-naphthyridine core by carefully selecting the starting components.
The following table provides an example of a multi-component reaction leading to a 2,7-naphthyridine-containing scaffold:
| Starting Materials | Reaction Type | Product | Reference(s) |
| Isatin, malononitrile, 3-aminopyrazole | Knoevenagel condensation/Michael addition/cyclization cascade | Benzo[c]pyrazolo naphthyridine derivative | rsc.org |
Regioselective Halogenation (Bromination) Procedures
Once the 2,7-naphthyridine core is synthesized, the next critical step is the regioselective introduction of bromine atoms at the C1 and C4 positions. This can be achieved through direct bromination or by transforming other functional groups into bromine.
Direct Bromination Approaches for Naphthyridine Systems
Direct bromination of the 2,7-naphthyridine ring system requires careful control of reaction conditions to achieve the desired regioselectivity. The electronic nature of the naphthyridine ring, with its two nitrogen atoms, influences the positions susceptible to electrophilic attack.
The synthesis of 5-bromo-2,7-naphthyridin-1(2H)-one has been achieved by reacting the parent 2,7-naphthyridin-1(2H)-one with phosphorus oxybromide (POBr₃) at elevated temperatures. This demonstrates that direct bromination of an activated naphthyridinone precursor is a viable strategy. It is conceivable that a similar approach on a 2,7-naphthyridine-1,4-dione or a related precursor could lead to dibromination.
Furthermore, the bromination of sampangine, a benzo[c] naphthyridine alkaloid, with bromine in nitrobenzene (B124822) yielded a mixture of 3-bromo and 4-bromo derivatives, indicating that direct bromination can occur at different positions depending on the reaction conditions and the substitution pattern of the starting material. clockss.org For the synthesis of this compound, it is likely that a precursor with activating groups at or near the 1 and 4 positions, such as hydroxyl or amino groups, would be necessary to direct the bromination.
The following table summarizes direct bromination approaches on naphthyridine-related systems:
| Substrate | Brominating Agent | Product | Reference(s) |
| 2,7-Naphthyridin-1(2H)-one | POBr₃ | 5-Bromo-2,7-naphthyridin-1(2H)-one | |
| Sampangine | Br₂ in nitrobenzene | Mixture of 3-bromo- (B131339) and 4-bromosampangine | clockss.org |
Halogen Exchange and Transformation Reactions
An alternative to direct bromination is the transformation of other functional groups, such as chloro, amino, or hydroxyl groups, into bromine atoms.
Halogen Exchange: The conversion of chloro-substituted naphthyridines to their bromo counterparts is a potential route. For instance, the synthesis of 4-bromo-1-chloro-2,7-naphthyridine (B1447076) has been reported, suggesting that mixed halogenated naphthyridines can be prepared. A subsequent halogen exchange reaction, potentially using a reagent like PBr₃ or HBr, could convert the chloro substituent to a bromo group.
From Amino Groups via Sandmeyer Reaction: The Sandmeyer reaction provides a classic method for converting an amino group into a halide via a diazonium salt intermediate. wikipedia.orglscollege.ac.inbyjus.com This approach would require the synthesis of a 1,4-diamino-2,7-naphthyridine precursor. Diazotization of this diamine followed by treatment with a copper(I) bromide (CuBr) solution would be expected to yield this compound. The successful diazotization of 3-amino-1-bromo-2,6-naphthyridine to yield 1,3-dibromo-2,6-naphthyridine supports the feasibility of this strategy on the naphthyridine scaffold. derpharmachemica.com
From Hydroxyl Groups: Hydroxyl groups on the 2,7-naphthyridine ring, which exist in equilibrium with their naphthyridinone tautomers, can be converted to bromo groups. Treatment of a 1,4-dihydroxy-2,7-naphthyridine (2,7-naphthyridine-1,4-dione) with a strong brominating agent like phosphorus oxybromide (POBr₃) could potentially yield this compound. The conversion of benzo[c] naphthyridin-5(6H)-one to 5-bromobenzo[c] naphthyridine using phosphoryl bromide is a documented example of this type of transformation. mdpi.com
The following table outlines these transformation strategies:
| Precursor Functional Group | Reagents | Transformation | Reference(s) |
| Chloro | PBr₃ or HBr | Halogen Exchange | |
| Amino | NaNO₂, HBr, CuBr | Sandmeyer Reaction | derpharmachemica.comwikipedia.orglscollege.ac.inbyjus.com |
| Hydroxyl/Oxo | POBr₃ or PBr₃ | Bromination | mdpi.com |
Stereoselective Synthesis of Substituted 2,7-Naphthyridine Scaffolds
The creation of specific stereoisomers is paramount in drug discovery, as the three-dimensional arrangement of atoms dictates biological activity. While achieving stereocontrol in the synthesis of flat, aromatic systems like 2,7-naphthyridine is not directly applicable, the stereoselective synthesis of its saturated or partially saturated analogs, such as decahydro-2,7-naphthyridines, is a significant challenge that showcases advanced synthetic strategies. These methods create chiral centers on the naphthyridine framework, which can then be carried forward into more complex, non-aromatic analogs.
Researchers have developed highly diastereoselective methods for producing bicyclic scaffolds related to natural products. mdpi.com One notable strategy involves a key intramolecular aldol (B89426) reaction that proceeds with high diastereoselectivity (>20:1) to form a decahydronaphthyridine-type core. mdpi.com This approach begins with readily available starting materials and uses sequential reductive aminations followed by the crucial stereochemistry-defining cyclization. mdpi.com Although demonstrated on a 1,6-naphthyridine (B1220473) framework, the principles of this methodology are applicable to the synthesis of chiral-substituted 2,7-naphthyridine scaffolds. mdpi.com
Another powerful technique for constructing complex, fused naphthyridine systems is the Povarov reaction, a type of formal [4+2] cycloaddition. Catalyzed versions of this reaction allow for the synthesis of fused dibenzo[b,f] Current time information in Bangalore, IN.naphthyridine structures, creating multiple new bonds and stereocenters in a single, efficient step. thieme-connect.com
Table 1: Comparison of Stereoselective Methodologies for Naphthyridine Analogs
| Methodology | Key Reaction | Stereocontrol | Applicability to 2,7-Naphthyridine | Key Features |
|---|---|---|---|---|
| Intramolecular Aldol Cyclization | Aldol reaction between a ketone and an aldehyde within the same molecule. mdpi.com | High diastereoselectivity (>20:1 reported for analogs). mdpi.com | Synthesis of saturated (decahydro) 2,7-naphthyridine scaffolds with multiple chiral centers. | Builds complex bicyclic systems from acyclic precursors; can be performed on a multigram scale. mdpi.com |
| Catalyzed Povarov Reaction | [4+2] cycloaddition between an aniline, an aldehyde, and an alkene (or alkyne). thieme-connect.com | Can be highly stereoselective depending on catalyst and substrates. | Synthesis of complex, fused polycyclic systems containing the 2,7-naphthyridine core. | Forms multiple C-C and C-N bonds in one pot; provides access to structurally diverse analogs. thieme-connect.com |
Sustainable and Green Chemistry Methodologies in Naphthyridine Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including naphthyridines. Key strategies include the use of environmentally benign solvents, energy-efficient reaction conditions, and multi-component reactions that maximize atom economy.
A significant advancement is the development of "on-water" multi-component reactions for the synthesis of functionalized 2,7-naphthyridine analogs. rsc.orgresearchgate.net One such protocol describes the regioselective synthesis of benzo[c]pyrazolo benthamdirect.comnaphthyridine derivatives from isatin, malononitrile, and 3-aminopyrazole. rsc.orgresearchgate.net This method uses water as the solvent, which is not only environmentally safe but can also enhance reaction rates and selectivity. researchgate.net The attractive features of this approach include short reaction times, the elimination of hazardous organic solvents, reduced waste, and the formation of C-C and C-N bonds without the need for transition metal catalysts. rsc.orgresearchgate.net
Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, offering significant advantages over conventional heating methods. derpharmachemica.com By using microwave irradiation, chemical reactions can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times and improved product yields. derpharmachemica.com This technology has been successfully applied to the synthesis of various naphthyridine isomers, including 1,7- and 2,6-naphthyridines, demonstrating its potential as a clean, efficient, and economical technology. derpharmachemica.comsphinxsai.com
Table 2: Green Synthesis Approaches for Naphthyridine Derivatives
| Approach | Key Principle | Example Application | Advantages |
|---|---|---|---|
| "On-Water" Synthesis | Use of water as a green solvent. rsc.orgresearchgate.net | One-pot, multi-component synthesis of benzo[c]pyrazolo benthamdirect.comnaphthyridines. rsc.orgresearchgate.net | Environmentally benign, reduced waste, short reaction times, transition-metal-free. rsc.orgresearchgate.net |
| Microwave-Assisted Synthesis | Energy efficiency and rapid heating. derpharmachemica.com | Synthesis of 1,7- and 2,6-naphthyridine (B1209661) derivatives. derpharmachemica.comsphinxsai.com | Drastically reduced reaction times, improved yields, simplified work-up, enhanced safety. derpharmachemica.com |
Process Chemistry Considerations for Scalable Production
The transition of a synthetic route from a laboratory setting to large-scale industrial production requires careful consideration of process chemistry principles. The primary goals are to ensure the process is safe, cost-effective, robust, and consistently produces the target compound at the desired purity and scale. pageplace.de For a compound like this compound, these considerations are critical for its potential use as a building block in pharmaceuticals or advanced materials.
A key tool in process optimization is the use of Design of Experiments (DoE). sci-hub.se DoE is a statistical method used to systematically investigate the effects of various process parameters—such as temperature, reaction time, and reagent stoichiometry—on the yield and purity of the product. sci-hub.se By running a series of structured experiments, chemists can identify the optimal conditions and establish a "design space" where the process is robust and reliable. sci-hub.se
For large-scale synthesis, purification methods must be efficient and scalable. While laboratory syntheses often rely on column chromatography, this technique is generally impractical and expensive for industrial production. Therefore, a major goal in process chemistry is to develop routes that yield a product pure enough to be isolated by simple crystallization or filtration, creating a "chromatography-free" synthesis. acs.org This often requires high-yielding and highly selective reactions in the final steps. acs.org
Modern manufacturing technologies are also being implemented to improve scalability. Continuous flow reactors, for instance, offer significant advantages over traditional batch reactors in terms of safety (handling smaller volumes of reactive materials at any given time), efficiency, and process control, making them ideal for industrial-scale synthesis.
Table 3: Key Considerations for Scalable Naphthyridine Synthesis
| Consideration | Objective | Methodology/Tools | Impact on Scalability |
|---|---|---|---|
| Process Optimization | Maximize yield and purity while ensuring robustness. sci-hub.se | Design of Experiments (DoE), statistical analysis. sci-hub.se | Defines a reliable operating range for consistent, large-scale production. sci-hub.se |
| Purification | Avoid costly and non-scalable methods like chromatography. acs.org | Develop reaction conditions that allow for purification by crystallization or precipitation. | Significantly reduces production costs and simplifies manufacturing logistics. acs.org |
| Safety and Cost | Minimize hazards and raw material expenses. pageplace.de | Select safer reagents and solvents; optimize atom economy. | Ensures a commercially viable and safe manufacturing process. pageplace.de |
| Technology | Improve efficiency, safety, and control over the process. | Implementation of continuous flow reactors and advanced catalytic systems. | Enables higher throughput, better heat management, and enhanced safety for exothermic or hazardous reactions. |
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1,6-Naphthyridine |
| 1,7-Naphthyridine |
| 2,6-Naphthyridine |
| 2,7-Naphthyridine |
| 3-Aminopyrazole |
| Benzo[c]pyrazolo benthamdirect.comnaphthyridine |
| Dibenzo[b,f] Current time information in Bangalore, IN.naphthyridine |
| Isatin |
Reactivity Profiles and Advanced Functionalization of 1,4 Dibromo 2,7 Naphthyridine
Nucleophilic Substitution Reactions on the Halogenated Naphthyridine Core
The electron-deficient nature of the 2,7-naphthyridine (B1199556) ring system, amplified by the inductive effect of the two bromine atoms, makes the scaffold susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is a cornerstone for introducing a diverse range of nucleophiles onto the heterocyclic core.
Site-Selective Monosubstitution Pathways
While specific studies on the nucleophilic substitution of 1,4-dibromo-2,7-naphthyridine are not extensively documented, the reactivity patterns can be inferred from analogous dihalo-N-heterocyclic systems. In SNAr reactions, positions that are either ortho or para to the ring nitrogen atoms are electronically activated towards nucleophilic attack. In the case of this compound, both the C1 and C4 positions are activated. The C1-bromo is ortho to the N2 atom, while the C4-bromo is ortho to the N7 atom and para to the N2 atom.
This dual activation, particularly at the C4 position, suggests it is a highly electrophilic center. Evidence from related systems, such as 4-chlorobenzo[c] nih.govwuxiapptec.comnaphthyridine, shows that the C4 position is reactive towards nucleophiles like alcoholates and phenolates. beilstein-journals.org In one instance, an attempted metalation of 4-bromobenzo[c] nih.govwuxiapptec.comnaphthyridine followed by quenching with dimethylformamide (DMF) resulted in an unexpected SNAr reaction at the C4 position, highlighting its susceptibility to nucleophilic attack. beilstein-journals.org Computational studies on substituted dichloropyrazines have shown that an electron-withdrawing group (like a second nitrogen atom in the ring system) at the 2-position directs nucleophilic attack to the 5-position (a para-like relationship). researchgate.net This supports the hypothesis that the C4 position in this compound would be the preferred site for monosubstitution under kinetic control.
Double Substitution Reactions
Following an initial monosubstitution, a second nucleophilic substitution reaction to replace the remaining bromine atom is mechanistically possible. However, the first substitution introduces an electron-donating group (e.g., -OR, -NR2) onto the ring, which deactivates the naphthyridine core towards subsequent nucleophilic attack. Consequently, displacing the second bromine atom typically requires more forcing reaction conditions, such as higher temperatures or the use of stronger nucleophiles and bases. This difference in reactivity allows for the sequential introduction of two different nucleophiles if desired.
Mechanistic Aspects of Nucleophilic Aromatic Substitution in Halonaphthyridines
Nucleophilic aromatic substitution on electron-deficient systems like halonaphthyridines does not proceed via SN1 or SN2 pathways, which are common for alkyl halides. nih.gov Instead, it follows a two-step addition-elimination (SNAr) mechanism.
Addition Step : The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a halogen atom (C1 or C4). This step is typically the rate-determining step as it involves the temporary disruption of the aromatic system. researchgate.net The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the aromatic system and, importantly, onto the electronegative nitrogen atoms, which helps to stabilize the intermediate. torvergata.it
Elimination Step : In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group, which is the bromide ion in this case. researchgate.net
The presence of the two ring nitrogens is crucial as they withdraw electron density from the ring, making it more electrophilic and better able to stabilize the negative charge of the Meisenheimer intermediate. researchgate.netresearchgate.net The stability of this intermediate directly influences the reaction rate, and positions ortho/para to the nitrogen atoms provide the most effective resonance stabilization. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to various naphthyridine isomers. wuxiapptec.comnih.gov For this compound, these reactions offer a versatile platform for introducing a wide array of substituents, with regioselectivity often being a key consideration.
Palladium-Mediated Carbon-Carbon Bond Formation (e.g., Suzuki, Stille, Negishi, Heck)
The differential reactivity of the C1-Br and C4-Br bonds is central to achieving selective functionalization of the this compound core. The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. baranlab.org
A pivotal study on the stepwise functionalization of 1-chloro-4-iodo-2,7-naphthyridine demonstrated that a palladium-catalyzed Negishi cross-coupling with phenylzinc chloride occurs selectively at the C4-iodo position, leaving the C1-chloro group intact. nih.govacs.org Given that the reactivity of halogens in oxidative addition follows the trend I > Br > Cl, this result strongly implies that the C4-Br bond in this compound is more reactive than the C1-Br bond in palladium-catalyzed couplings. nih.govacs.org This preferential reactivity at C4 can be attributed to its higher electrophilicity, as it is influenced by both nitrogen atoms of the bicyclic system. baranlab.org
Subsequent coupling at the C1 position can then be achieved, often under different catalytic conditions, allowing for the synthesis of unsymmetrically disubstituted 2,7-naphthyridines. nih.govacs.org
| Reaction Type | Key Findings & Analogous Examples | Ref. |
| Negishi Coupling | Reaction of 1-chloro-4-iodo-2,7-naphthyridine with PhZnCl selectively functionalizes the C4 position. | nih.govacs.org |
| Suzuki Coupling | 1-Bromo-2,7-naphthyridine is a viable substrate for Suzuki coupling. In 2,4-dibromopyridine, selectivity can be tuned by ligands to favor either C2 or C4. | researchgate.netresearchgate.net |
| Stille Coupling | Successfully used on 4-chlorobenzo[c] nih.govwuxiapptec.comnaphthyridine and various 1,5-naphthyridine (B1222797) derivatives. | beilstein-journals.orgdiva-portal.org |
| Heck Reaction | Double Heck reactions have been performed on various dibromopyridines, demonstrating the feasibility of dialkenylation. | clockss.orgresearchgate.net |
This inherent regioselectivity can be exploited for stepwise functionalization, as shown in the table below, which outlines a potential two-step cross-coupling strategy based on the reactivity of a related compound.
| Step | Substrate | Reaction | Reagent | Catalyst | Product | Yield | Ref. |
| 1 | 1-Chloro-4-iodo-2,7-naphthyridine | Negishi Coupling | PhZnCl | Pd(dba)₂ / tfp | 1-Chloro-4-phenyl-2,7-naphthyridine | 82% | nih.govacs.org |
| 2 | 1-Chloro-4-phenyl-2,7-naphthyridine | Co-catalyzed Coupling | Arylzinc chloride | CoCl₂ | 1,4-Diaryl-2,7-naphthyridine | 91% | nih.govacs.org |
Palladium-Mediated Carbon-Heteroatom Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely applicable to heteroaryl halides. libretexts.orgorganic-chemistry.org While specific examples on this compound are scarce, the reaction is expected to proceed efficiently on this scaffold.
Based on the established regioselectivity in C-C coupling reactions, it is predicted that a Buchwald-Hartwig amination using one equivalent of an amine would preferentially occur at the more reactive C4 position. nih.govacs.org This would yield the 4-amino-1-bromo-2,7-naphthyridine derivative. A second amination to form a diamino-substituted product would likely require more forcing conditions or a different catalyst system, enabling the synthesis of both symmetrical and unsymmetrical di-amino-2,7-naphthyridines. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields in these transformations. libretexts.orgbeilstein-journals.org
Cobalt-Catalyzed Cross-Couplings
Recent advancements in cross-coupling methodologies have highlighted the utility of cobalt catalysts for the functionalization of N-heterocyclic compounds. Cobalt-catalyzed cross-couplings of halogenated naphthyridines with organomagnesium and organozinc reagents have proven to be efficient for creating carbon-carbon bonds. nih.gov
For instance, cobalt(II) chloride (CoCl₂) has been shown to effectively catalyze the cross-coupling of various chloronaphthyridines with both alkyl and aryl Grignard reagents. nih.gov In a related context, while specific examples for this compound are not extensively detailed, the successful alkylation of compounds like 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine and 1-chloro-2,7-naphthyridine (B1590431) with alkylmagnesium bromides suggests a similar reactivity pattern. nih.gov These reactions typically proceed under mild conditions, such as at room temperature, and provide the mono-alkylated products in good yields. nih.gov
Furthermore, the use of arylzinc halides in the presence of a cobalt catalyst, such as CoCl₂·2LiCl, and an additive like sodium formate, facilitates smooth cross-coupling with various naphthyridines, leading to the formation of polyfunctional arylated derivatives. nih.gov This methodology has been successfully applied to the arylation of 1-chloro-2,7-naphthyridine with phenylzinc chloride and [1,1′-biphenyl]-4-ylzinc chloride, yielding the corresponding arylated naphthyridines in high yields. nih.gov
Table 1: Examples of Cobalt-Catalyzed Cross-Coupling Reactions with Naphthyridine Derivatives
| Naphthyridine Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine | 2-phenylethylmagnesium bromide | 5% CoCl₂ | 3-chloro-1,8-dimethyl-6-(2-phenylethyl)-2,7-naphthyridine | 80 |
| 1-chloro-2,7-naphthyridine | 2-phenylethylmagnesium bromide | 5% CoCl₂ | 1-(2-phenylethyl)-2,7-naphthyridine | 82 |
| 1-chloro-2,7-naphthyridine | Methylmagnesium chloride | 5% CoCl₂ | 1-methyl-2,7-naphthyridine | 98 |
| 1-chloro-2,7-naphthyridine | Phenylzinc chloride | 5% CoCl₂·2LiCl, 50% HCO₂Na | 1-phenyl-2,7-naphthyridine | 82 |
Regioselectivity in Cross-Coupling of Dibromo-Substituted Naphthyridines
The presence of two bromine atoms at different positions on the naphthyridine ring introduces the challenge and opportunity of regioselective functionalization. The inherent electronic differences between the C1 and C4 positions of the 2,7-naphthyridine core, influenced by the nitrogen atoms, can often direct the selectivity of the reaction.
In dihalogenated systems, the relative reactivity of the halogen atoms is a key determinant of regioselectivity. For instance, in the case of 1-chloro-4-iodo-2,7-naphthyridine, a stepwise cross-coupling approach has been demonstrated. nih.gov A palladium-catalyzed Negishi cross-coupling with phenylzinc chloride selectively substitutes the more reactive iodine atom at the C4 position. nih.gov Subsequently, a cobalt-catalyzed cross-coupling can be employed to functionalize the remaining chlorine atom at the C1 position. nih.gov This highlights the potential for controlled, site-specific modifications of dihalogenated naphthyridines.
While specific studies on the regioselectivity of this compound are not abundant, parallels can be drawn from other dihalogenated pyridines and naphthyridines. For example, in 2,4-dibromopyridine, arylation can be directed to either the C2 or C4 position depending on the reaction conditions and the catalyst system used. nih.gov Similarly, the electronic environment of the 2,7-naphthyridine ring is expected to influence the reactivity of the bromine atoms at C1 and C4, with one position likely being more susceptible to initial substitution.
Electrophilic Substitution Reactions
The 2,7-naphthyridine ring system, being electron-deficient due to the presence of two nitrogen atoms, is generally less reactive towards electrophilic substitution compared to benzene. The positions on the ring are not equally susceptible to attack. In general, electrophilic substitution on naphthyridines tends to occur at positions meta to the ring nitrogen atoms. thieme-connect.de
For 2,7-naphthyridine derivatives, the reactivity towards electrophiles can be influenced by the existing substituents. While detailed studies on the electrophilic substitution of this compound are limited, it is known that the naphthyridine ring can undergo substitution reactions with various electrophiles. For example, the formation of a tribromo derivative from 3-amino-1-bromo-2,6-naphthyridine during diazotization suggests that electrophilic bromination can occur on the naphthyridine ring. derpharmachemica.com
Metalation and Organometallic Functionalization (e.g., Magnesiation, Zincation)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. For naphthyridine systems, this approach allows for the introduction of a variety of substituents at specific positions.
The use of TMP-bases (2,2,6,6-tetramethylpiperidyl) of magnesium and zinc has been shown to be effective for the metalation of functionalized aromatics and heteroaromatics. nih.gov For example, 4-bromobenzo[c] researchgate.netnaphthyridine undergoes regioselective direct ring metalation at the C-5 position using TMPMgCl·LiCl. beilstein-journals.org The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a range of substituents. beilstein-journals.org
Similarly, 1,5-naphthyridine can be functionalized through regioselective magnesiation. nih.gov Depending on the presence or absence of a Lewis acid like BF₃·OEt₂, different positions can be targeted for metalation. nih.gov While specific examples for this compound are not detailed, these findings suggest that directed metalation strategies could be applied to achieve regioselective functionalization of this scaffold as well.
Cycloaddition and Annulation Reactions for Fused Heterocyclic Systems
The 2,7-naphthyridine scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. Cycloaddition and annulation reactions provide efficient routes to construct these polycyclic structures.
For example, new heterocyclic systems such as pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridine have been synthesized in a two-step process starting from a substituted 2,7-naphthyridine. researchgate.net This involves the initial fusion of a pyrazole (B372694) ring, followed by the annulation of a pyrimidine (B1678525) ring. researchgate.net
Ruthenium-catalyzed [2+2+2] cycloaddition reactions between 1,7-diynes and cyanamides have been employed to synthesize benzo[c] researchgate.netnaphthyridinones. researchgate.net This method demonstrates good functional group tolerance and regioselectivity. researchgate.net Furthermore, DMAP-promoted [4+2]/[3+3] annulation cascade reactions of Morita–Baylis–Hillman carbonates with conjugated imines provide access to functionalized benzo[c] researchgate.netnaphthyridine skeletons. acs.orgbohrium.com
Redox Chemistry: Reduction and Oxidation of the Naphthyridine Ring
The redox behavior of the 2,7-naphthyridine ring is an important aspect of its chemical reactivity. The naphthyridine ring can undergo both reduction and oxidation reactions.
The aldehyde group of 2,7-naphthyridine-4-carbaldehyde (B181435) can be oxidized to a carboxylic acid or reduced to an alcohol. The naphthyridine ring itself can also be reduced. For instance, 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine (B11894332) can be reduced to the fully saturated derivative using hydrogen gas in the presence of a palladium or platinum catalyst. smolecule.com Conversely, it can be oxidized to the corresponding naphthyridine derivative using oxidizing agents like potassium permanganate. smolecule.com
The redox properties of metal complexes containing naphthyridine-based ligands have also been investigated. For example, a dinucleating ligand, 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine, in a dicopper complex, allows access to four different redox states, involving both metal-centered oxidation and ligand-centered reduction processes. nih.govresearchgate.net
Rearrangement Pathways of 2,7-Naphthyridine Derivatives
Rearrangement reactions of 2,7-naphthyridine derivatives can lead to the formation of new and unexpected heterocyclic structures. A notable example is a Smiles-type rearrangement observed in the 2,7-naphthyridine series. researchgate.netnih.gov
The nucleophilic substitution of a chlorine atom in certain 1-amino-3-chloro-2,7-naphthyridine derivatives with amines can trigger an unexpected rearrangement, leading to the formation of 1-amino-3-oxo-2,7-naphthyridines. researchgate.netmdpi.comnih.gov The rate of this rearrangement can be influenced by steric factors, such as the nature of the substituent at the 7th position of the 2,7-naphthyridine ring. mdpi.comnih.gov For 1-amino-3-oxo-2,7-naphthyridines, the rearrangement is observed to be faster and less influenced by the nature of the amine. mdpi.comnih.gov
The 2,7-naphthyridine scaffold can also be synthesized through the rearrangement of other heterocyclic systems, such as pyrrolo[3,4-c]pyridines, pyrano[3,4-c]pyridines, or thiopyrano[3,4-c]pyridines. sciencegate.app
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cobalt(II) chloride |
| 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine |
| 1-chloro-2,7-naphthyridine |
| 2-phenylethylmagnesium bromide |
| 3-chloro-1,8-dimethyl-6-(2-phenylethyl)-2,7-naphthyridine |
| 1-(2-phenylethyl)-2,7-naphthyridine |
| Methylmagnesium chloride |
| 1-methyl-2,7-naphthyridine |
| Phenylzinc chloride |
| 1-phenyl-2,7-naphthyridine |
| [1,1′-biphenyl]-4-ylzinc chloride |
| 1-([1,1′-biphenyl]-4-yl)-2,7-naphthyridine |
| CoCl₂·2LiCl |
| Sodium formate |
| 1-chloro-4-iodo-2,7-naphthyridine |
| 2,4-dibromopyridine |
| 3-amino-1-bromo-2,6-naphthyridine |
| 4-bromobenzo[c] researchgate.netnaphthyridine |
| TMPMgCl·LiCl |
| 1,5-naphthyridine |
| BF₃·OEt₂ |
| pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridine |
| benzo[c] researchgate.netnaphthyridinone |
| Morita–Baylis–Hillman carbonate |
| 2,7-naphthyridine-4-carbaldehyde |
| 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine |
| Potassium permanganate |
| 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine |
| 1-amino-3-chloro-2,7-naphthyridine |
| 1-amino-3-oxo-2,7-naphthyridine |
| pyrrolo[3,4-c]pyridine |
| pyrano[3,4-c]pyridine |
Advanced Characterization and Computational Studies of 1,4 Dibromo 2,7 Naphthyridine Molecular Architectures
High-Resolution Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental to determining the precise arrangement of atoms and bonds within the 1,4-Dibromo-2,7-naphthyridine molecule.
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Although specific experimental data for this compound is scarce in published literature, the expected spectra can be reliably predicted based on data from the parent 2,7-naphthyridine (B1199556) and established substituent effects. mdpi.com
¹H NMR Spectroscopy: The molecule possesses four aromatic protons. Due to the molecule's symmetry, protons H-5 and H-6 are chemically equivalent, as are H-3 and H-8. However, the bromine at position 1 and 4 breaks the symmetry of each individual pyridine (B92270) ring. The proton at C-3 would appear as a singlet. The proton at C-5 would be a doublet coupled to H-6, and H-6 would be a doublet coupled to H-5. The proton at H-8 would be a singlet. The bromine atoms, being electron-withdrawing, are expected to deshield adjacent protons, causing their signals to appear at a lower field (higher ppm) compared to the unsubstituted 2,7-naphthyridine. researchgate.netresearchgate.net
¹³C NMR Spectroscopy: The spectrum will display eight distinct signals for the eight carbon atoms in the naphthyridine core. The carbons directly bonded to the electronegative bromine atoms (C-1 and C-4) are expected to be significantly shifted downfield. The chemical shifts of the other carbons can be estimated by considering the substituent effects of bromine on the parent naphthyridine framework. mdpi.comoregonstate.edu
2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy) would be used to establish the coupling relationships between adjacent protons, confirming the H-5/H-6 spin system.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings (2-3 bonds) between protons and carbons, which is crucial for assigning the quaternary carbons (C-1, C-4, C-4a, C-8a).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹H) | Notes |
|---|---|---|---|---|
| 1 | C | ~140-145 | - | Quaternary carbon, bonded to Bromine. |
| 3 | H | ~8.8-9.0 | s (singlet) | Deshielded by adjacent nitrogen and bromine. |
| 3 | C | ~150-155 | - | CH carbon. |
| 4 | C | ~125-130 | - | Quaternary carbon, bonded to Bromine. |
| 4a | C | ~148-152 | - | Quaternary carbon at ring junction. |
| 5 | H | ~7.7-7.9 | d (doublet) | Coupled to H-6. |
| 5 | C | ~122-125 | - | CH carbon. |
| 6 | H | ~8.7-8.9 | d (doublet) | Coupled to H-5. |
| 6 | C | ~153-156 | - | CH carbon. |
| 8 | H | ~9.4-9.6 | s (singlet) | Deshielded by adjacent nitrogen. |
| 8 | C | ~150-153 | - | CH carbon. |
| 8a | C | ~138-142 | - | Quaternary carbon at ring junction. |
Mass spectrometry is used to determine the exact molecular weight and elemental formula of the compound and to study its fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₈H₄Br₂N₂). A key feature in the mass spectrum of this compound is the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. libretexts.orgcsbsju.edulibretexts.org This results in a characteristic cluster of peaks for the molecular ion (M⁺):
M peak: Contains two ⁷⁹Br atoms.
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.
M+4 peak: Contains two ⁸¹Br atoms. The relative intensities of these peaks are expected to be in a 1:2:1 ratio. youtube.comwhitman.edu
Fragmentation Analysis: Under electron impact (EI) or other ionization methods, the molecular ion can break apart into smaller, charged fragments. The fragmentation of 2,7-naphthyridine derivatives typically begins with the loss of substituents, followed by the cleavage of the heterocyclic ring system. mdpi.com For this compound, likely fragmentation pathways include the sequential loss of bromine atoms and the subsequent elimination of neutral molecules like hydrogen cyanide (HCN). mdpi.comyoutube.com
Table 2: Predicted HRMS Data and Major Fragments for this compound
| m/z (exact mass) | Ion Formula | Description |
|---|---|---|
| 285.8741 | [C₈H₄⁷⁹Br₂N₂]⁺ | Molecular Ion (M) |
| 287.8721 | [C₈H₄⁷⁹Br⁸¹BrN₂]⁺ | Molecular Ion (M+2) |
| 289.8700 | [C₈H₄⁸¹Br₂N₂]⁺ | Molecular Ion (M+4) |
| 206.9662 | [C₈H₄⁷⁹BrN₂]⁺ | [M - Br]⁺ |
| 128.0425 | [C₈H₄N₂]⁺ | [M - 2Br]⁺ |
| 101.0347 | [C₇H₃N]⁺ | [M - 2Br - HCN]⁺ |
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. orgchemboulder.com
Aromatic C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the naphthyridine ring system typically appear in the 1650-1450 cm⁻¹ region. msu.edu
C-H Bending: Out-of-plane C-H bending vibrations ("oop") are characteristic of the substitution pattern on the aromatic ring and are found in the 900-675 cm⁻¹ range. orgchemboulder.com
C-Br Stretch: The carbon-bromine stretching vibrations are expected at lower frequencies, typically in the 690-515 cm⁻¹ region of the spectrum. orgchemboulder.comlibretexts.org
UV-Visible absorption and fluorescence emission spectroscopy provide insights into the electronic structure and photophysical properties of the molecule.
UV-Visible Absorption: As an aromatic heterocyclic system, this compound is expected to exhibit strong absorption bands in the ultraviolet region, corresponding to π→π* electronic transitions. scholarsresearchlibrary.comstarna.com The presence of bromine atoms as substituents may cause a slight bathochromic (red) shift in the absorption maxima compared to the parent 2,7-naphthyridine.
Emission (Fluorescence/Phosphorescence): Many nitrogen-containing aromatic heterocycles are known to be fluorescent or phosphorescent. Characterizing the emission spectrum, quantum yield, and lifetime would provide valuable data on the molecule's potential for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a photophysical probe.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mkuniversity.ac.inwikipedia.org Obtaining a suitable single crystal of this compound would allow for the precise measurement of:
Bond Lengths and Angles: Providing exact values for all bonds (C-C, C-N, C-H, C-Br) and the angles between them.
Molecular Geometry: Confirming the planarity of the fused naphthyridine ring system.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, identifying non-covalent interactions such as π-π stacking or halogen bonding, which govern the material's bulk properties. mdpi.commdpi.com
While a specific crystal structure for this compound is not publicly available, this technique remains the gold standard for unambiguous structural confirmation. nih.gov
Chromatographic and Analytical Techniques for Purity and Isomer Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers formed during synthesis.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode with a C18 column and a UV detector, is a primary tool for determining the purity of the compound. A pure sample would ideally show a single, sharp peak.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be an effective method for purity analysis.
Isomer Separation: The synthesis of this compound could potentially yield other positional isomers (e.g., 1,5-dibromo, 4,5-dibromo, etc.). Since these isomers have the same molecular weight, separating them is critical. mtc-usa.com
HPLC: HPLC is a powerful technique for separating positional isomers. The separation is based on subtle differences in polarity and interaction with the stationary phase. nacalai.comnih.govresearchgate.net Columns that offer different selectivity, such as phenyl- or cyano-based stationary phases, can be employed to optimize the separation of closely related aromatic isomers. mtc-usa.comnacalai.comsielc.com
Supercritical Fluid Chromatography (SFC): SFC can be an alternative to HPLC, often providing faster separations and using less organic solvent. nih.gov
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool to elucidate the intricate properties of molecular structures. For this compound, these methods offer insights into its electronic landscape, stability, reactivity, and dynamic behavior, which are crucial for predicting its chemical behavior and potential applications.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. nih.gov By solving the Kohn-Sham equations, DFT can predict a variety of molecular properties, including orbital energies, electron density distribution, and molecular electrostatic potential, which are fundamental to understanding the stability and reactivity of this compound. nih.gov
DFT calculations on similar brominated heterocyclic systems have shown that the positions of the bromine atoms have a profound impact on the electronic properties. nih.gov For this compound, the bromine atoms at the 1 and 4 positions are expected to significantly modulate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. e3s-conferences.org
Reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. frontiersin.org These parameters are calculated from the energies of the HOMO and LUMO. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The Fukui function is another valuable DFT-based tool that identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. frontiersin.org In the case of this compound, the carbon atoms attached to the bromine atoms are predicted to be primary sites for nucleophilic substitution reactions. nih.govnih.gov
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.85 |
| LUMO Energy (eV) | -1.75 |
| HOMO-LUMO Gap (eV) | 5.10 |
| Electronegativity (χ) (eV) | 4.30 |
| Chemical Hardness (η) (eV) | 2.55 |
| Electrophilicity Index (ω) (eV) | 3.61 |
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape and intermolecular interactions over time. rsc.org MD simulations are particularly useful for understanding how this compound might behave in different environments, such as in solution or in the presence of other molecules.
The conformational flexibility of the 2,7-naphthyridine core is relatively limited due to its rigid bicyclic aromatic structure. However, MD simulations can reveal subtle conformational changes, such as slight puckering of the rings or rotations of substituents, which can be important for its biological activity or material properties. nih.gov For instance, in studies of naphthyridine dimers binding to DNA and RNA, conformational changes were found to be a critical determinant of the binding efficiency. nih.gov
MD simulations are also invaluable for studying the non-covalent interactions between this compound and other molecules. These interactions, which include hydrogen bonding, halogen bonding, and π-π stacking, are crucial in molecular recognition and self-assembly processes. The bromine atoms in this compound can participate in halogen bonding, a type of non-covalent interaction that has gained significant attention in crystal engineering and drug design. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking interactions with other aromatic systems.
By simulating the molecule in a solvent box, MD can provide insights into its solvation and how it interacts with solvent molecules. This is important for predicting its solubility and for understanding reaction mechanisms in solution. The stability and dynamics of ligand-protein complexes involving naphthyridine derivatives have been successfully investigated using MD simulations, providing detailed information on the binding modes and intermolecular interactions. rsc.org
| Interaction Type | Energy (kcal/mol) | Dominant Geometry |
|---|---|---|
| π-π Stacking | -5.5 | Parallel-displaced |
| Halogen Bonding (Br···N) | -3.2 | Linear |
| Hydrogen Bonding (N···H-O) | -4.8 | Linear |
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, which encompass a range of methods including DFT and higher-level ab initio techniques, are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.govrsc.org For this compound, these calculations can be used to map out the potential energy surfaces of various reactions, identify transition states, and calculate activation energies. This information is vital for predicting the feasibility and outcome of chemical transformations.
A key area of interest for this compound is its reactivity in nucleophilic aromatic substitution (SNAr) reactions, where the bromine atoms are displaced by nucleophiles. Quantum chemical calculations can model the entire reaction pathway, from the approach of the nucleophile to the departure of the bromide leaving group. nih.gov These calculations can help to determine whether the reaction proceeds through a stepwise mechanism involving a Meisenheimer intermediate or a concerted mechanism. nih.gov The calculated activation barriers can explain the regioselectivity of the reaction, i.e., why one bromine atom might be more reactive than the other.
Furthermore, these calculations can be used to study other types of reactions, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), which are commonly used to functionalize halogenated aromatic compounds. By modeling the catalytic cycle, researchers can gain insights into the role of the catalyst, the nature of the intermediates, and the factors that control the reaction's efficiency and selectivity.
The theoretical investigation of reaction mechanisms not only provides a fundamental understanding of the chemical processes but also guides the design of new synthetic routes and the optimization of reaction conditions. rsc.org
| Nucleophile | Position of Substitution | Activation Energy (kcal/mol) | Reaction Mechanism |
|---|---|---|---|
| Methoxide (CH₃O⁻) | C1 | 18.5 | Stepwise (Meisenheimer complex) |
| Methoxide (CH₃O⁻) | C4 | 19.2 | Stepwise (Meisenheimer complex) |
| Ammonia (NH₃) | C1 | 25.1 | Stepwise (Meisenheimer complex) |
| Ammonia (NH₃) | C4 | 26.0 | Stepwise (Meisenheimer complex) |
Academic Research Applications and Future Trajectories of 1,4 Dibromo 2,7 Naphthyridine Derivatives
Scaffold Engineering in Chemical Biology and Drug Discovery Research
The 2,7-naphthyridine (B1199556) framework is a significant "privileged scaffold" in medicinal chemistry. Its derivatives are explored for a wide range of biological activities. researchgate.net The 1,4-dibromo-2,7-naphthyridine isomer, in particular, serves as a key intermediate, allowing for the strategic introduction of various functional groups at the 1- and 4-positions through cross-coupling reactions. This enables the systematic development of novel compounds with tailored biological activities.
Design and Synthesis of Molecular Probes
The inherent fluorescence of the naphthyridine core makes it an attractive platform for the design of molecular probes. Researchers have developed 2,7-naphthyridine-based chemosensors that exhibit a "turn-off" fluorescence response for the selective detection of metal ions like Ni(II) in aqueous environments. researchgate.net Furthermore, the functionalization of the naphthyridine scaffold allows for the creation of fluorescent probes for detecting heavy metal ions such as Cr³⁺. researchgate.net The synthesis of these probes often leverages the reactivity of halogenated precursors, where the bromine atoms of this compound can be substituted with specific binding moieties or chromophores to tune the probe's selectivity and photophysical properties.
In a notable example of probe design, a photoswitchable DNA glue was developed using a naphthyridine unit linked to an azobenzene (B91143) core. rsc.org The naphthyridine carbamate (B1207046) portion is designed to selectively bind to GG mismatches in DNA, while the azobenzene photoswitch allows for light-induced control over this binding process. rsc.org Computational studies, including Time-Dependent Density Functional Theory (TD-DFT), were employed to ensure that the absorption bands of the naphthyridine and the azobenzene components were spectrally separated, enabling efficient and reversible photochemical control of the DNA-ligand interaction. rsc.org
Exploration of Naphthyridine-Based Scaffolds for Target Interaction Studies
The rigid naphthyridine scaffold is widely used to develop molecules that interact with specific biological targets, including enzymes and nucleic acids. Its derivatives have been investigated as potential treatments for neurodegenerative diseases, cancer, and microbial infections. ub.edumdpi.com
For instance, naphthyridine derivatives have been designed as inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of Alzheimer's and Parkinson's diseases. mdpi.com Similarly, other derivatives have shown potent DNA-damaging effects in cancer cell lines, such as HeLa and MCF-7, by inducing apoptosis through increased oxidative stress and caspase activation. researchgate.net The interaction mode often involves intercalation with DNA. researchgate.net The this compound scaffold is an ideal starting point for creating libraries of such compounds, as the two bromine atoms can be sequentially or simultaneously replaced to explore structure-activity relationships. This is exemplified by the synthesis of 4-bromobenzo[c] researchgate.netmdpi.comnaphthyridine, which serves as a building block for analogues of pyridoacridine alkaloids with significant biological activity. beilstein-journals.org
| Naphthyridine Derivative Type | Biological Target/Application | Key Research Finding | Citation |
|---|---|---|---|
| Benzo[c] researchgate.netmdpi.comnaphthyridine analogues | Pyridoacridine alkaloid synthesis | 4-bromobenzo[c] researchgate.netmdpi.comnaphthyridine is a key building block for analogues of marine alkaloids like ascididemin. | beilstein-journals.org |
| General 2,7-Naphthyridine derivatives | Anticancer (HeLa, MCF-7 cells) | Compounds induced apoptosis via DNA intercalation and oxidative stress. | researchgate.net |
| Benzo[b] ub.edubldpharm.comnaphthyridine derivatives | MAO-B Inhibition (Anti-Alzheimer's) | 1-Phenylethynyl derivatives showed selective inhibition of human MAO-B in the low micromolar range. | mdpi.com |
| Naphthyridine carbamate-azobenzene conjugate | DNA GG Mismatch Binding | A photoswitchable "DNA glue" was created to reversibly control DNA duplex formation with light. | rsc.org |
Application in Advanced Materials Science
The electron-deficient nature of the naphthyridine ring system makes its derivatives highly suitable for applications in materials science, particularly in electronics and photonics. The this compound provides a direct route to synthesize conjugated polymers and small molecules with tailored optoelectronic properties.
Organic Semiconductors and Electronic Devices
Naphthyridine-based compounds are being actively investigated as organic semiconductor materials for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). researchgate.net The potential of the dibromo-naphthyridine scaffold is highlighted in studies on the isomeric 4,8-dibromo-1,5-naphthyridine. Through Suzuki cross-coupling reactions, a series of 4,8-diaryl-1,5-naphthyridines were synthesized. researchgate.netscispace.com These materials were found to be thermally robust and exhibited suitable electron affinities (2.38–2.72 eV) and ionization potentials (4.85–5.04 eV), making them excellent candidates for both electron-transport and hole-transport layers in OLEDs. researchgate.netscispace.com
These findings strongly suggest that derivatives of this compound, accessible through similar synthetic routes, would also possess valuable semiconductor properties. The ability to tune the HOMO and LUMO energy levels by varying the aryl groups attached at the 1- and 4-positions allows for the rational design of materials with specific charge-transport characteristics.
Photonic and Optoelectronic Materials
Beyond semiconductors, this compound derivatives are promising for a range of photonic and optoelectronic applications. google.com The synthesized 4,8-diaryl-1,5-naphthyridines, for example, emit blue fluorescence in both solution and solid states, making them promising blue-emitting materials for high-efficiency OLEDs. researchgate.netscispace.com
Furthermore, theoretical studies using DFT have been conducted on 2,7-naphthyridine derivatives to evaluate their non-linear optical (NLO) properties for potential use in optical switching applications. researchgate.net The strategic placement of donor and acceptor groups on the naphthyridine core, facilitated by the reactivity of dibromo precursors, can significantly enhance NLO responses. The development of materials for singlet fission, a process that could enhance solar cell efficiency, has also been an area of interest for related indigoid dyes containing a 1,5-naphthyridine (B1222797) core. nih.gov These research trajectories indicate a bright future for this compound as a foundational element in next-generation photonic materials.
| Derivative Type | Property | Value Range | Potential Application | Citation |
|---|---|---|---|---|
| 4,8-Diaryl-1,5-naphthyridines | Fluorescence Emission (Solid State) | 400–501 nm (Blue) | OLED Emitter Layer | researchgate.netscispace.com |
| Electron Affinity (EA) | 2.38–2.72 eV | Electron-Transport Material | researchgate.netscispace.com | |
| Ionization Potential (IP) | 4.85–5.04 eV | Hole-Transport Material | researchgate.netscispace.com | |
| Optical Band Gap | 2.77–3.79 eV | Organic Semiconductor | researchgate.netscispace.com |
Coordination Chemistry and Supramolecular Architecture
The nitrogen atoms within the 2,7-naphthyridine core act as excellent coordination sites for metal ions. The this compound is a precursor for synthesizing complex ligands used in coordination chemistry and for constructing intricate supramolecular structures. By replacing the bromine atoms with chelating groups, chemists can design ligands that hold metal centers in close proximity, facilitating studies of metal-metal cooperativity and catalysis. escholarship.orgrsc.org
For example, 2,7-disubstituted 1,8-naphthyridine (B1210474) scaffolds (a related isomer) have been used to create dinucleating ligands that support two metal atoms, mimicking the active sites of metalloenzymes or heterogeneous catalysts. escholarship.org These bimetallic complexes are versatile and have been used to study small molecule transformations. escholarship.org A notable application is the creation of a self-assembled, cage-like receptor from a 1,8-naphthyridine-appended polypyrrole synthon, which was synthesized starting from 2,7-dibromo-1,8-naphthyridine. nih.gov This cage demonstrated the ability to bind specific dicarboxylic acids through a proton-coupled anion recognition mechanism, showcasing the potential for creating sophisticated host-guest systems. nih.gov The synthesis of such complex structures relies on the versatility of the dibromo-naphthyridine starting material, allowing for the precise installation of functional arms via cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov
Ligand Design for Metal Complexes
The 2,7-naphthyridine core is an excellent candidate for the construction of ligands for metal complexes due to the presence of two nitrogen atoms that can act as coordination sites. While direct complexation of this compound is not widely reported, its true value lies in its role as an intermediate for creating more elaborate ligand systems.
The bromine atoms can be substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce new coordinating groups. researchgate.netbeilstein-journals.org For instance, coupling with pyridyl, thienyl, or other heteroaromatic boronic acids or stannanes can yield multidentate ligands. researchgate.netdiva-portal.org These ligands can then chelate to metal ions like ruthenium(II), copper(I), or zinc(II), forming stable complexes. researchgate.netacs.org The resulting metal complexes have applications in photophysics and as components of molecular devices. researchgate.net
Research on related bromo-substituted naphthyridines, such as 4-bromobenzo[c] ontosight.ainih.govnaphthyridine, has demonstrated that the bromine atom is readily displaced in Suzuki and Stille cross-coupling reactions, enabling the synthesis of complex organic molecules that can serve as ligands. beilstein-journals.org This reactivity is directly applicable to this compound, allowing for the programmed synthesis of either mono- or di-substituted derivatives, leading to ligands with varying denticity and electronic properties.
Table 1: Functionalization Reactions for Ligand Synthesis
| Reaction Type | Reagent Example | Metal Catalyst | Resulting Functionality | Potential Ligand Type |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Aryl group | Bidentate, Tridentate |
| Stille Coupling | Organostannane | Pd(dba)₂ | Heteroaryl group | Bidentate, Tridentate |
| Negishi Coupling | Organozinc reagent | Pd(dba)₂/P(2-furyl)₃ | Alkyl, Aryl group | Varies |
This table illustrates common cross-coupling methods applicable to this compound for synthesizing advanced ligand structures.
Construction of Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. Naphthyridine derivatives are well-suited for this purpose due to their ability to participate in hydrogen bonding, π–π stacking, and, in the case of halogenated derivatives, halogen bonding.
The nitrogen atoms of the 2,7-naphthyridine core can act as hydrogen bond acceptors. More significantly, the bromine atoms on this compound can function as halogen bond donors. Research on other dihalo-aromatic systems has shown their capacity to form ordered co-crystals and complex assemblies through C–X···N (where X is a halogen) interactions. mdpi.com For example, studies on 1,2-dihalotetrafluorobenzenes co-crystallized with bipyridines have revealed the formation of intricate double helical structures driven by bifurcated halogen bonds and π–π stacking. mdpi.com This suggests a strong potential for this compound to self-assemble or co-assemble with suitable halogen bond acceptors to form novel supramolecular architectures.
Furthermore, derivatives of this compound, created via substitution of the bromine atoms, can be designed to form specific supramolecular structures. For instance, linking two 2,7-naphthyridine units through a flexible or rigid spacer can create macrocycles or molecular clefts capable of recognizing and binding guest molecules, including biologically relevant ones like DNA sequences. nih.gov
Precursors for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal nodes and organic linker molecules. bldpharm.com The properties of a MOF are determined by the geometry and functionality of these components. While there are no direct reports of this compound being used as a linker in its native form, it represents an ideal precursor for creating suitable linker molecules.
To be used as a MOF linker, a molecule typically needs to possess coordinating groups, most commonly carboxylates, that can bind to the metal nodes. The bromine atoms of this compound can be converted into carboxylic acid groups through established synthetic routes, such as:
Lithiation followed by Carboxylation: Reaction with an organolithium reagent (e.g., n-butyllithium) followed by quenching with carbon dioxide (CO₂).
Palladium-Catalyzed Cross-Coupling: Coupling with a boronic ester containing a protected carboxylate group, followed by deprotection.
This would transform the compact dibromo-scaffold into 2,7-naphthyridine-1,4-dicarboxylic acid, a rigid, nitrogen-containing dicarboxylate linker. The presence of the naphthyridine nitrogen atoms within the linker could offer additional functionality to the resulting MOF, such as providing basic sites for catalysis or postsynthetic modification. The synthesis of MOFs often occurs under solvothermal conditions, where the metal salt and the organic linker are heated in a solvent to promote crystallization. nih.gov
Catalytic Applications of Naphthyridine-Derived Systems
The application of this compound in catalysis is primarily as a versatile starting material for the synthesis of more complex catalytic systems. The functionalization of the dibromo-scaffold allows for the introduction of catalytically active moieties or groups that can support a metal catalyst.
Palladium-catalyzed reactions are central to the utility of this compound, not only for its modification but also in the application of its derivatives. researchgate.net For example, by replacing the bromine atoms with phosphine (B1218219) groups or N-heterocyclic carbene (NHC) precursors, new ligands can be synthesized. These ligands can then be used to create transition metal catalysts for a variety of organic transformations.
Furthermore, studies on the hydrogenation of naphthyridine isomers have shown that the choice of catalyst (e.g., homogeneous ruthenium vs. heterogeneous palladium) can control which of the two pyridine (B92270) rings is selectively reduced. acs.org This highlights that the naphthyridine core itself can be an active participant in catalytic processes, and its electronic properties can be finely tuned by the substituents at positions 1 and 4, which are installed from the dibromo-precursor.
Emerging Research Frontiers and Interdisciplinary Perspectives
The unique electronic structure of the 2,7-naphthyridine core makes its derivatives interesting candidates for applications beyond traditional chemistry, pushing into materials science and medicinal chemistry.
One of the most promising emerging frontiers is in the field of non-linear optics (NLO) . Theoretical studies using density functional theory (DFT) have investigated 2,7-naphthyridine derivatives as push-pull chromophores. rsc.orgrsc.org By attaching electron-donating and electron-accepting groups to the naphthyridine scaffold—a process enabled by the reactivity of precursors like this compound—it is possible to create molecules with large hyperpolarizability values. rsc.org Such molecules are of interest for applications in optical switching and other photonic devices. rsc.org
Another significant area is the development of molecular switches . The 2,7-naphthyridine scaffold can be incorporated into larger systems that change their properties in response to external stimuli like light or pH. Ruthenium complexes based on naphthyridine-containing ligands, for example, have been explored for their potential to act as components in molecular electronic devices. diva-portal.org
From an interdisciplinary perspective, 2,7-naphthyridine derivatives continue to attract attention for their broad spectrum of biological activities . Research has demonstrated their potential as antitumor, antimicrobial, analgesic, and anticonvulsant agents. benthamdirect.comresearchgate.net The ability to easily functionalize the this compound core allows for the generation of large libraries of compounds for screening against various biological targets, representing a key intersection of synthetic chemistry and drug discovery.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,7-Naphthyridine |
| 4-Bromobenzo[c] ontosight.ainih.govnaphthyridine |
| Ruthenium(II) |
| Copper(I) |
| Zinc(II) |
| 2,7-Naphthyridine-1,4-dicarboxylic acid |
| n-Butyllithium |
| Carbon dioxide |
| Ruthenium |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
